N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-3-(2-methoxyethyl)-4-oxoimidazolidine-1-carboxamide
Description
N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-3-(2-methoxyethyl)-4-oxoimidazolidine-1-carboxamide is a complex organic compound that features a thiazole ring and an imidazolidine ring. Thiazole rings are known for their diverse biological activities, including antimicrobial, antifungal, and antitumor properties
Properties
IUPAC Name |
N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-3-(2-methoxyethyl)-4-oxoimidazolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3S/c1-9-10(2)21-11(15-9)6-14-13(19)17-7-12(18)16(8-17)4-5-20-3/h4-8H2,1-3H3,(H,14,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHXNVIBZSQQDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)CNC(=O)N2CC(=O)N(C2)CCOC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-3-(2-methoxyethyl)-4-oxoimidazolidine-1-carboxamide typically involves multi-step organic reactions. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides . The imidazolidine ring can be formed by the reaction of ethylenediamine with carbonyl compounds under acidic conditions . Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction environments.
Chemical Reactions Analysis
N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-3-(2-methoxyethyl)-4-oxoimidazolidine-1-carboxamide can undergo various chemical reactions:
Substitution: Electrophilic substitution can occur at the C-5 position of the thiazole ring, while nucleophilic substitution can occur at the C-2 position. Common reagents for these reactions include halogens, alkyl halides, and nucleophiles like amines or thiols.
Scientific Research Applications
N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-3-(2-methoxyethyl)-4-oxoimidazolidine-1-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-3-(2-methoxyethyl)-4-oxoimidazolidine-1-carboxamide involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, altering their activity and leading to biological effects . The imidazolidine ring can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity . These interactions can modulate biochemical pathways, leading to antimicrobial, antifungal, and antitumor effects.
Comparison with Similar Compounds
N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-3-(2-methoxyethyl)-4-oxoimidazolidine-1-carboxamide can be compared with other thiazole and imidazolidine derivatives:
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Bleomycin: An antineoplastic drug with a thiazole ring.
Tiazofurin: An antineoplastic drug with a thiazole ring.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
